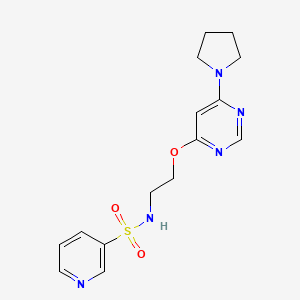
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . These structures are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrrolidine ring (a five-membered ring with one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a pyridine ring (a six-membered ring with one nitrogen atom). These rings are likely to influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including its functional groups and rings. For example, the presence of nitrogen in the pyrrolidine, pyrimidine, and pyridine rings is likely to make the compound a base, capable of accepting protons .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to design compounds for treating human diseases . Here’s how this compound fits into drug discovery:
Positron Emission Tomography (PET) Imaging
Developing radiofluorinated ligands for PET imaging is crucial for in vivo exploration of potential therapeutic targets. Although specific studies on our compound are not available, its versatile structure suggests it could be a candidate for PET radioligand development .
Anti-Fibrotic Activity
While not directly studied for anti-fibrotic properties, related compounds with similar structural motifs have demonstrated promising activities. For instance, derivatives containing pyrimidine and nicotinate moieties showed better anti-fibrotic effects than existing drugs. Investigating our compound’s potential in this context could be worthwhile .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that derivatives of pyrrolidine can act as antagonists of various receptors and inhibit a wide range of enzymes .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds with a pyrrolidine ring can have a broad spectrum of biological activities .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-24(22,13-4-3-5-16-11-13)19-6-9-23-15-10-14(17-12-18-15)20-7-1-2-8-20/h3-5,10-12,19H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVIGIIXKVVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

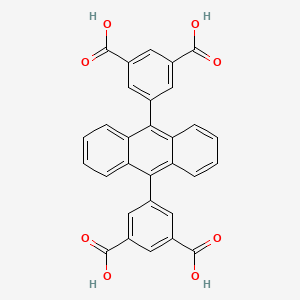
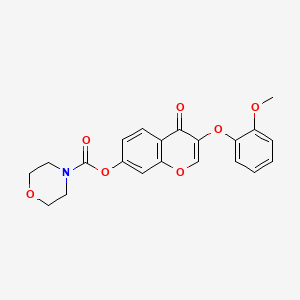
![4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2719327.png)
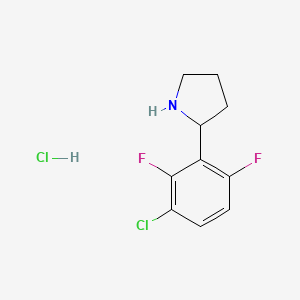
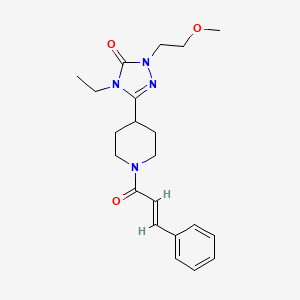
![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)

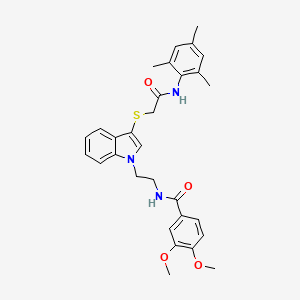
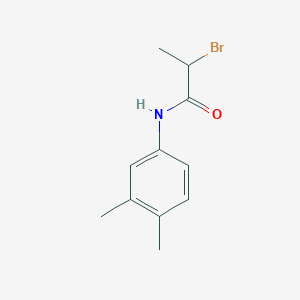
![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)
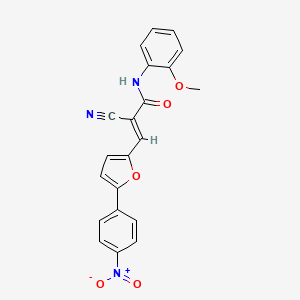

![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)
